

1-(6-Nitropyridin-3-yl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(6-Nitropyridin-3-yl)piperazine**

Cat. No.: **B1631402**

[Get Quote](#)

An In-depth Technical Guide to **1-(6-Nitropyridin-3-yl)piperazine**

Introduction

1-(6-Nitropyridin-3-yl)piperazine is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Structurally, it consists of a piperazine ring attached to a nitropyridine moiety. This arrangement makes it a valuable and versatile building block, or intermediate, in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its most notable application is as a key precursor in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety considerations, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

The fundamental characteristics of **1-(6-Nitropyridin-3-yl)piperazine** are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[3][4][5][6]
Molecular Weight	208.22 g/mol	[3][4][5][6]
CAS Number	775288-71-6	[3][4][5]
IUPAC Name	1-(6-nitropyridin-3-yl)piperazine	[4]
Appearance	Yellow solid	[1][6]
Solubility	Soluble in Chloroform and Methanol	[2][7]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place.	[2][7][8]
pKa (Predicted)	8.50 ± 0.10	[2]
Boiling Point (Predicted)	422.8 ± 40.0 °C	[2][7]
Density (Predicted)	1.278 ± 0.06 g/cm ³	[2][7]

Synthesis and Mechanism

The primary method for synthesizing **1-(6-Nitropyridin-3-yl)piperazine** is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental in medicinal chemistry for creating carbon-nitrogen bonds, particularly with electron-deficient aromatic systems like nitropyridines.

The nitro group (-NO₂) is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The substitution typically occurs at positions ortho or para to the nitro group. In this synthesis, a halogenated nitropyridine (such as 5-bromo-2-nitropyridine or 3-chloro-6-nitropyridine) serves as the electrophile, while the secondary amine of the piperazine ring acts as the nucleophile.[5][9]

The choice of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction, driving the equilibrium towards the

product.[1] The solvent and temperature are selected to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

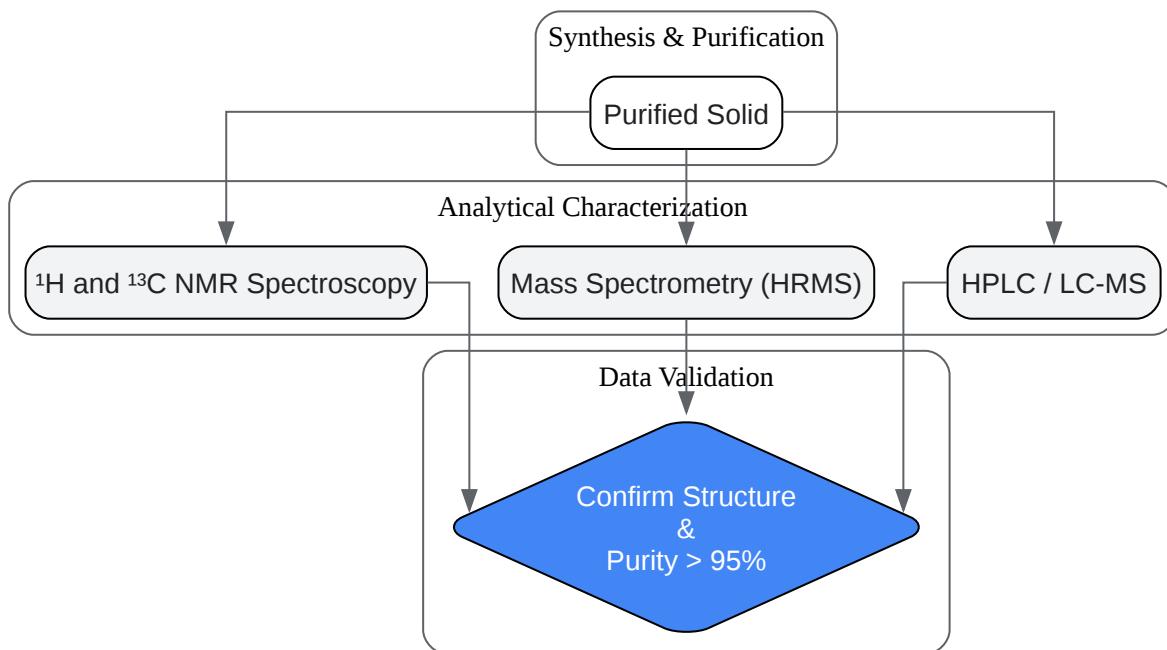
This protocol describes a representative lab-scale synthesis.

- Reaction Setup: To a round-bottom flask, add 5-bromo-2-nitropyridine (1.0 eq), piperazine (1.2 eq), and a suitable solvent such as acetonitrile or dimethyl sulfoxide.[1][6]
- Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
- Heating: Heat the reaction mixture to reflux (e.g., 80-95°C) for several hours (typically 5-8 hours).[6] The choice of a higher boiling point solvent like n-butanol can also be effective.[5]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-nitropyridine) is consumed.[1][6]
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
- Purification: Purify the resulting crude residue by column chromatography on silica gel to yield **1-(6-nitropyridin-3-yl)piperazine** as a yellow solid.[6] Typical yields for this reaction are high, often in the range of 82-96%. [1]

[Click to download full resolution via product page](#)

General workflow for the synthesis of **1-(6-Nitropyridin-3-yl)piperazine**.

Purification and Characterization


Rigorous characterization is essential to confirm the identity and purity of the synthesized compound, which is critical for its use in subsequent synthetic steps and for regulatory purposes.

Analytical Characterization Data

The identity of **1-(6-nitropyridin-3-yl)piperazine** is confirmed using standard spectroscopic techniques.

Technique	Expected Results	Source(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 7.96 (d, 1H), 7.88 (d, 1H), 7.26 (dd, 1H), 3.64 (t, 4H), 3.32 (t, 4H)	[1][6]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 151.7, 146.2, 136.6, 125.9, 118.4, 51.3, 45.8	[1][6]
HRMS (ESI)	[M+H] ⁺ calculated: 209.1039; found: 209.1030	[1][6]

The proton NMR signals correspond to the protons on the pyridine ring and the two distinct sets of methylene protons on the piperazine ring. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

[Click to download full resolution via product page](#)

Workflow for the analytical characterization of the final product.

Applications in Drug Discovery and Development

The primary utility of **1-(6-nitropyridin-3-yl)piperazine** lies in its role as a versatile intermediate for the synthesis of kinase inhibitors.

- Precursor to Palbociclib: It is a well-documented impurity and key starting material for Palbociclib, a CDK4/6 inhibitor.[2][10] The synthesis involves further reactions, including the reduction of the nitro group to an amine, followed by coupling with other building blocks.
- Scaffold for Kinase Inhibitors: The nitropyridinyl-piperazine core is a common scaffold in the design of various protein kinase inhibitors. The piperazine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

- Reference Standard: Due to its role as a synthetic precursor and potential impurity, highly purified **1-(6-nitropyridin-3-yl)piperazine** is used as a reference standard in the development and validation of analytical methods (e.g., HPLC) for quality control of the final API.[11]

[Click to download full resolution via product page](#)

Simplified role of the title compound in a drug synthesis pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-(6-nitropyridin-3-yl)piperazine** is associated with several hazards.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
 - Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in the properties table.

Conclusion

1-(6-Nitropyridin-3-yl)piperazine is a compound of significant industrial and academic interest, primarily due to its indispensable role as a building block in the synthesis of modern pharmaceuticals. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile chemical handles, makes it a valuable intermediate for drug discovery programs targeting kinases and other enzyme classes. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or scientist working in the field of synthetic organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(6-nitropyridin-3-yl)piperazine | 775288-71-6 [chemicalbook.com]
- 2. 1-(6-nitropyridin-3-yl)piperazine CAS#: 775288-71-6 [m.chemicalbook.com]
- 3. 1-(6-Nitropyridin-3-Yl)Piperazine - Protheragen [protheragen.ai]
- 4. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 | Benchchem [benchchem.com]
- 6. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. 775288-71-6 CAS MSDS (1-(6-nitropyridin-3-yl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 775288-71-6|1-(6-Nitropyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [1-(6-Nitropyridin-3-yl)piperazine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631402#1-6-nitropyridin-3-yl-piperazine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com